molecular formula C12H8BrF3N2O B13928772 3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B13928772
M. Wt: 333.10 g/mol
InChI Key: VYUUWQQAAWHEKQ-UHFFFAOYSA-N
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Description

The compound 3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one belongs to the tricyclic quinazoline alkaloid family, which is characterized by a fused pyrrolo-quinazolinone scaffold. Quinazolinones are nitrogen-containing heterocycles with broad biological relevance, including antitumor, antibacterial, and anti-inflammatory activities . The introduction of bromine and trifluoromethyl groups at positions 3 and 8, respectively, likely enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development .

Properties

Molecular Formula

C12H8BrF3N2O

Molecular Weight

333.10 g/mol

IUPAC Name

3-bromo-8-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H8BrF3N2O/c13-7-4-5-18-10(7)17-8-3-1-2-6(12(14,15)16)9(8)11(18)19/h1-3,7H,4-5H2

InChI Key

VYUUWQQAAWHEKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=CC=CC(=C3C2=O)C(F)(F)F)C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and trifluoromethylated starting materials, followed by cyclization using a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3rd position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired transformation but often include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups at the 3rd position, while oxidation and reduction reactions may result in the formation of quinazolinone derivatives with altered oxidation states.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations

Substituent Impact on Activity: The trifluoromethyl group (CF₃) at position 8 in the target compound may enhance metabolic stability and membrane permeability compared to hydroxyl or halogen substituents in analogs like vasicinone or 3,3-dibromo derivatives . Halogenated derivatives (e.g., 3,3-dibromo, 7-fluoro) often exhibit cytotoxic properties, as seen in compound 12 (97.2% purity), which induces cell cycle arrest . Isoxazole-fused analogs with 3,5-dichlorophenyl groups demonstrate superior antitumor activity against non-small-cell lung cancer (A-549), suggesting that bulky electron-withdrawing groups enhance potency .

Synthetic Routes: Bromination in acetic acid (e.g., 3,3-dibromo derivative) is a common method for introducing halogens . Aldol condensations are utilized for benzylidene-substituted derivatives (e.g., compound 12), enabling modular diversification of the scaffold . Silver-mediated cyclizations (AgOTf) offer efficient routes to fused quinazolinones, though the target compound's synthesis remains unspecified .

Crystal structure studies of related compounds (e.g., 7-bromo derivatives) reveal planar conformations that facilitate π-stacking interactions, critical for target binding .

Biological Activity

3-bromo-8-(trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one (CAS No. 642491-95-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8BrF3N2O, with a molecular weight of 333.10 g/mol. The compound features a dihydropyrroloquinazolinone scaffold which is known for its diverse biological activities.

Biological Activity Overview

Research has indicated that compounds within the dihydropyrroloquinazolinone class exhibit various biological activities, including:

  • Antiparasitic Activity : A study highlighted that modifications in the dihydropyrroloquinazolinone scaffold could improve aqueous solubility and metabolic stability while enhancing antiparasitic activity against Plasmodium falciparum. The compound exhibited significant efficacy in inhibiting PfATP4-associated Na+-ATPase activity, which is crucial for malaria treatment .
  • Antitumor Effects : Related compounds have shown antitumor activity by inhibiting tubulin polymerization and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinazolinone scaffold can enhance these effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound targets specific enzymes like PfATP4, leading to disruption of ionic homeostasis in parasites .
  • Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways .

Case Study 1: Antiparasitic Activity

A recent study evaluated the antiparasitic efficacy of various dihydropyrroloquinazolinones, including derivatives similar to this compound. The findings revealed that certain modifications significantly increased potency against P. falciparum with EC50 values as low as 0.010 μM for optimized analogs .

Case Study 2: Antitumor Activity

Another investigation into the antitumor properties of pyrroloquinazoline derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The incorporation of trifluoromethyl groups was linked to enhanced cytotoxicity against various cancer cell lines .

Data Table: Biological Activity Summary

Activity Type Compound EC50 Value (μM) Mechanism
AntiparasiticThis compound0.010PfATP4 inhibition
AntitumorRelated Pyrroloquinazoline Derivative0.020Tubulin polymerization inhibition
CytotoxicityVarious Dihydropyrroloquinazolinones0.050Apoptosis induction

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